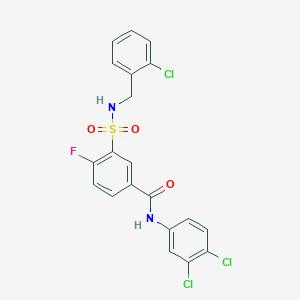

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3FN2O3S/c21-15-4-2-1-3-13(15)11-25-30(28,29)19-9-12(5-8-18(19)24)20(27)26-14-6-7-16(22)17(23)10-14/h1-10,25H,11H2,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUOMRPUKOHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions.

Coupling with the benzamide: The intermediate sulfonamide is then coupled with 3,4-dichlorophenyl-4-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.

Reduction: Reduction reactions could target the nitro groups if present.

Substitution: Halogen atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzaldehyde derivative, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide exhibit significant anticancer properties. For instance, derivatives of sulfamoylbenzamides have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of anthranilic acid-based inhibitors that showed promising results against cancer cell lines, suggesting a potential pathway for developing new anticancer therapies using similar sulfonamide structures .

Targeting Enzymatic Pathways

This compound has been investigated for its role as an inhibitor of various enzymes involved in cancer metabolism. Specifically, it has been noted for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in regulating glucose metabolism and has implications in diabetes management as well . The inhibition of such enzymes can lead to decreased tumor growth and enhanced efficacy of existing cancer treatments.

Pharmaceutical Development

Drug Formulation and Delivery

The unique chemical structure of This compound allows for diverse formulations in drug delivery systems. Its solubility and stability profile make it suitable for oral and injectable formulations. The compound's properties can be optimized through various pharmaceutical techniques such as crystallization and encapsulation to enhance bioavailability and therapeutic efficacy .

Agricultural Chemistry

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar functionalities have been explored for their effectiveness against pests and weeds, contributing to agricultural productivity . The incorporation of chlorinated phenyl groups enhances the biological activity against specific targets in pest organisms.

Structure-Activity Relationship Studies

Optimization of Biological Activity

The study of structure-activity relationships (SAR) related to sulfonamide compounds has revealed that modifications at the benzene rings significantly affect their biological activity. By altering substituents on the phenyl rings or the sulfamoyl group, researchers can fine-tune the pharmacological profiles of these compounds, leading to more effective therapeutic agents .

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Synthesis and Evaluation of Sulfamoylbenzamides | Multiple derivatives showed cytotoxic activity against cancer cell lines | Potential development of new anticancer therapies |

| Inhibition of Dipeptidyl Peptidase IV | Compound demonstrated significant inhibition with an IC50 value indicating potency | Useful in managing type 2 diabetes alongside anticancer properties |

| Agrochemical Applications | Similar compounds exhibited effective pest control | Development of environmentally friendly pesticides |

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The presence of halogen atoms could enhance binding affinity to the target enzyme.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzamide Derivatives

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- JC-229 replaces fluorine with a methyl group, which may reduce electronegativity but increase steric bulk .

- Sulfamoyl vs. Urea Linkages : Unlike diflubenzuron (a pesticide with a urea group), the sulfamoyl bridge in the target compound could offer stronger hydrogen-bonding interactions, influencing target selectivity .

- Chiral Centers : DB07046 includes a chiral hydroxypropyloxy chain, absent in the target compound, which might affect metabolic stability or receptor binding .

Physicochemical and Functional Properties

Solubility and Stability

- Halogen Effects: The 4-fluorine and 3,4-dichlorophenyl groups likely reduce aqueous solubility compared to non-halogenated analogs but improve lipid bilayer penetration.

- Sulfamoyl Stability : Sulfamoyl bridges are generally more hydrolytically stable than ester or urea linkages, as seen in pesticides like fluazuron .

Spectroscopic Data (Inferred from )

While NMR data for the target compound are unavailable, analogs in show characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH groups (δ 10–12 ppm). The fluorine atom would cause distinct splitting patterns in $^{19}\text{F}$ NMR .

Biological Activity

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₆Cl₂F N₃O₂S, with a molecular weight of approximately 425.3 g/mol. Its structure features a sulfamoyl group, which is known for its biological activity, and multiple halogen substituents that enhance its reactivity and bioavailability.

Structural Features

| Feature | Description |

|---|---|

| Sulfamoyl Group | Known for antimicrobial and anticancer properties |

| Halogen Substituents | Chlorine and fluorine enhance lipophilicity |

| Aromatic Rings | Contribute to interaction with biological targets |

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant activity against various bacterial strains. The presence of the sulfamoyl group in this compound suggests potential antimicrobial efficacy. Preliminary studies have shown that it may inhibit bacterial growth effectively, making it a candidate for further investigation in antibiotic development.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Its mechanism of action may involve the inhibition of key enzymes or receptors associated with cancer cell proliferation. For instance, structural analogs have demonstrated effectiveness against solid tumors in vitro, with IC50 values indicating potent inhibitory effects.

Case Study: In Vitro Anticancer Assays

- A study investigated the compound's effect on HepG2 liver cancer cells.

- Results showed an IC50 value of approximately 1.30 μM, indicating strong antiproliferative activity.

- The compound promoted apoptosis and induced G2/M phase arrest in the cell cycle, contributing to its antitumor effects.

The specific mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific enzymes or signaling pathways may lead to the inhibition of tumor growth and bacterial proliferation.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Chlorophenyl)-2-methylbenzamide | Contains chlorophenyl group; simpler structure | Antimicrobial properties |

| 1,3,4-Oxadiazole-2-carboxamide | Contains oxadiazole; known for STAT3 inhibitory activity | Anticancer agent |

| 4-Fluorobenzamide | Simple fluorinated benzamide | Potentially active against various pathogens |

This table illustrates how the unique combination of halogen substituents and the sulfamoyl group in this compound enhances its biological activity compared to simpler analogs.

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- Detailed enzyme interaction studies to identify specific targets.

- In vivo studies to assess efficacy and safety profiles.

- Development of derivatives to enhance selectivity and potency against specific diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Sulfamoylation of 4-fluorobenzoic acid derivatives using chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfamoyl intermediate.

- Step 2 : Sequential coupling with 2-chlorobenzylamine and 3,4-dichloroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF at 50–60°C .

- Critical Factors : Temperature control (<5°C for sulfamoylation prevents side reactions), inert atmosphere (N₂) to avoid hydrolysis of intermediates, and solvent choice (DMF enhances solubility of aromatic amines) .

- Yield Optimization : Use HPLC to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane) for purification, achieving >85% purity .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzamide; integration ratios for dichlorophenyl groups) .

- FT-IR : Identify sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functional groups .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~510) and assess purity (>95% by area normalization) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer :

- Challenge 1 : Hydrophobic byproducts (e.g., unreacted dichlorophenyl derivatives) co-elute with the target compound.

- Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .

- Challenge 2 : Residual solvents (DMF, acetonitrile) in the final product.

- Solution : Lyophilization or vacuum drying at 40°C for 24 hours to meet ICH guidelines (<0.5% residual solvents) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the bioactivity of this compound against microbial targets?

- Methodological Answer :

- Hypothesis Testing : Synthesize analogs (e.g., replacing 4-fluoro with nitro or methoxy groups) and compare MIC values against S. aureus and E. coli .

- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial enoyl-ACP reductase (FabI), a target for sulfonamide derivatives. Validate with enzyme inhibition assays (IC₅₀ determination) .

- Data Interpretation : Correlate substituent electronegativity (e.g., fluorine’s electron-withdrawing effect) with enhanced membrane penetration and target inhibition .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Controlled Studies : Perform parallel stability tests under varying pH (2–9), temperature (4–40°C), and light exposure. Use UPLC-MS to quantify degradation products (e.g., hydrolysis of sulfamoyl group at pH <3) .

- Solubility Profiling : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) and surfactants (e.g., Tween-80) to mimic physiological conditions. Compare with computational predictions (e.g., COSMO-RS) .

Q. How can in vivo pharmacokinetic studies optimize dosing regimens for therapeutic applications?

- Methodological Answer :

- Animal Models : Administer the compound (IV/oral) to Sprague-Dawley rats (n=6/group) and collect plasma samples at intervals (0–24h).

- Analytical Workflow : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Calculate PK parameters (Cₘₐₓ, t₁/₂, AUC) using non-compartmental analysis (WinNonlin) .

- Dose Optimization : Adjust formulations (e.g., PEGylated nanoparticles) to enhance bioavailability if first-pass metabolism is observed .

Q. What computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.